molecular formula C17H24N2O5S B2359567 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one CAS No. 946281-99-8

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2359567
CAS No.: 946281-99-8
M. Wt: 368.45
InChI Key: XFUJVOPNTWBEBW-UHFFFAOYSA-N
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Description

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group and a butanoyl group, making it a unique molecule with interesting chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common approach is to start with the preparation of 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride, which can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with butanoyl chloride under appropriate conditions . This intermediate is then reacted with 3,3-dimethylpiperazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving piperazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride: A precursor in the synthesis of the target compound.

    4-Methoxyphenylsulfonyl derivatives: Compounds with similar functional groups but different core structures.

    Piperazine derivatives: Compounds with a piperazine ring but different substituents.

Uniqueness

What sets 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-17(2)16(21)18-10-11-19(17)15(20)5-4-12-25(22,23)14-8-6-13(24-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUJVOPNTWBEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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